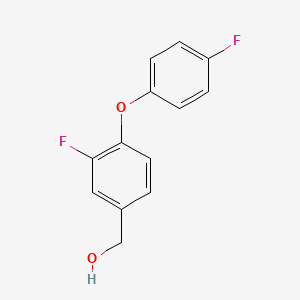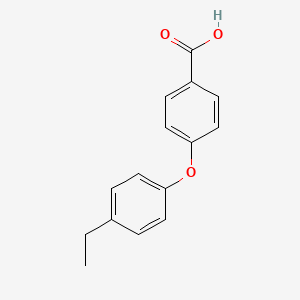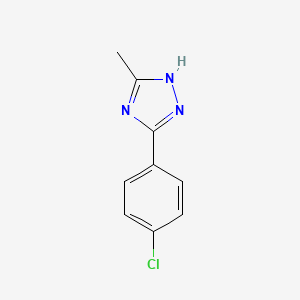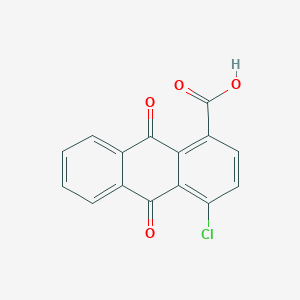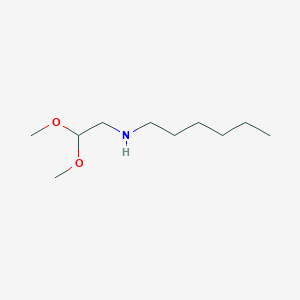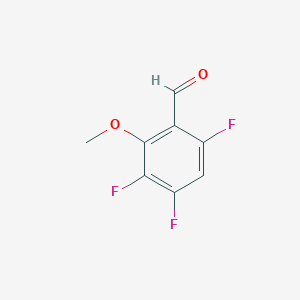![molecular formula C11H10N2O2S B8675154 2-[2-(6-methylpyridin-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B8675154.png)
2-[2-(6-methylpyridin-3-yl)-1,3-thiazol-4-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(6-methylpyridin-3-yl)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound that features both pyridine and thiazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-methylpyridin-3-yl)-1,3-thiazol-4-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of a suitable thioamide with an α-haloketone to form the thiazole ring. The pyridine ring can then be introduced via a cross-coupling reaction such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and the development of more efficient catalysts for the key coupling reactions.
化学反应分析
Types of Reactions
2-[2-(6-methylpyridin-3-yl)-1,3-thiazol-4-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings.
科学研究应用
2-[2-(6-methylpyridin-3-yl)-1,3-thiazol-4-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-[2-(6-methylpyridin-3-yl)-1,3-thiazol-4-yl]acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological context.
相似化合物的比较
Similar Compounds
2-(6-Methyl-3-pyridyl)acetic acid: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity.
2-(3-Pyridyl)thiazole: Lacks the acetic acid moiety, which can affect its solubility and reactivity.
Uniqueness
The presence of both the pyridine and thiazole rings in 2-[2-(6-methylpyridin-3-yl)-1,3-thiazol-4-yl]acetic acid makes it a unique scaffold for the development of new compounds with diverse biological and chemical properties .
属性
分子式 |
C11H10N2O2S |
|---|---|
分子量 |
234.28 g/mol |
IUPAC 名称 |
2-[2-(6-methylpyridin-3-yl)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C11H10N2O2S/c1-7-2-3-8(5-12-7)11-13-9(6-16-11)4-10(14)15/h2-3,5-6H,4H2,1H3,(H,14,15) |
InChI 键 |
LFKZSXXYGVETRL-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C=C1)C2=NC(=CS2)CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Propanoic acid, 2-[4-(trifluoromethyl)phenoxy]-, ethyl ester](/img/structure/B8675071.png)
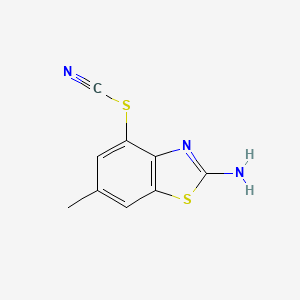
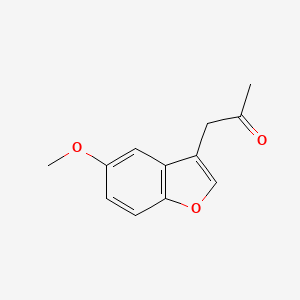

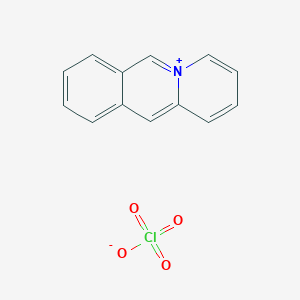
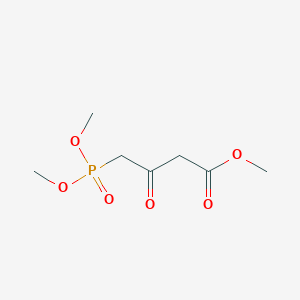
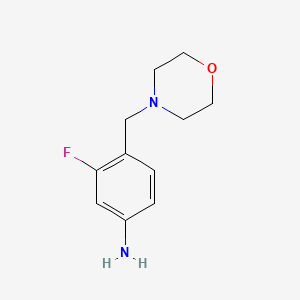
![4-[2-(2-Methoxy-ethoxy)-1,1-dimethyl-ethyl]-phenylamine](/img/structure/B8675133.png)
